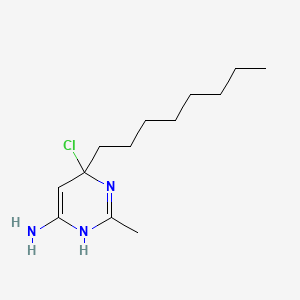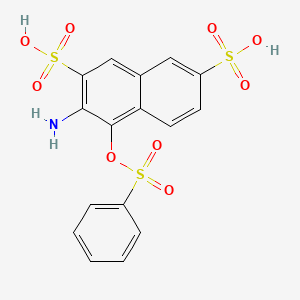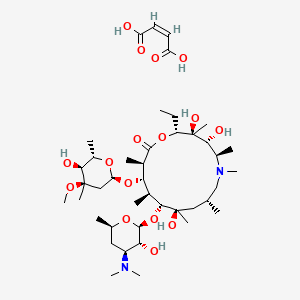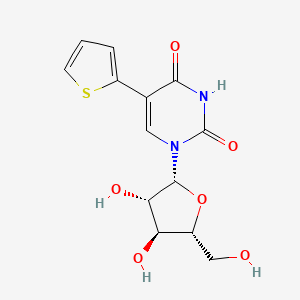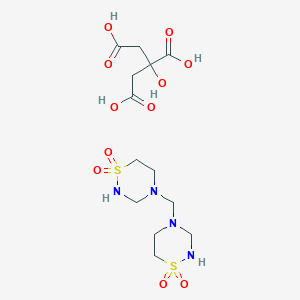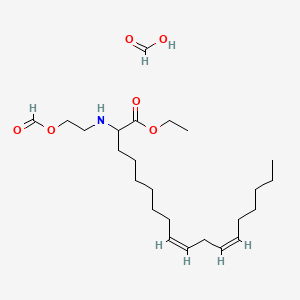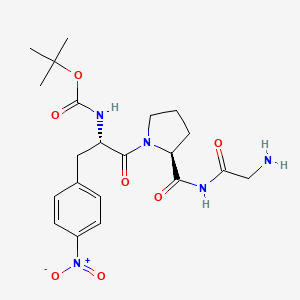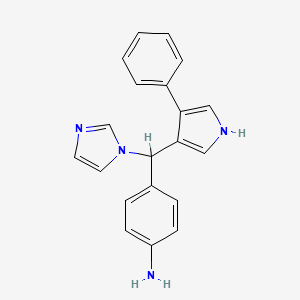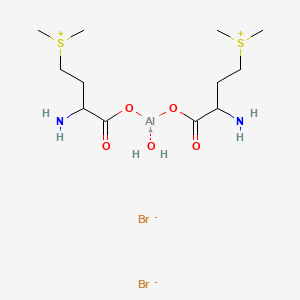
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide is a complex chemical compound with the molecular formula C12H27AlN2O5S2·2Br. This compound is known for its unique structure, which includes aluminium coordinated with sulphonium and carboxylate groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide typically involves the reaction of aluminium salts with 3-amino-3-carboxypropyl dimethylsulphonium bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as filtration, drying, and packaging to ensure the purity and stability of the final product. Quality control measures are implemented to maintain consistency and meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can alter the oxidation state of aluminium, affecting the overall structure of the compound.
Substitution: The sulphonium and carboxylate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium oxides, while substitution reactions can yield derivatives with different functional groups .
Applications De Recherche Scientifique
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination chemistry and complex formation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a potential treatment for certain diseases.
Mécanisme D'action
The mechanism of action of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide involves its interaction with molecular targets through coordination bonds. The aluminium center can coordinate with various ligands, affecting the compound’s reactivity and stability. The sulphonium and carboxylate groups play a crucial role in these interactions, influencing the compound’s overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((2-amino-4-dimethylsulfoniobutanoyl)oxy)aluminium dibromide
- Aluminium tris(acetylacetonate)
- Aluminium chloride hexahydrate
Uniqueness
Compared to similar compounds, Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide stands out due to its unique combination of sulphonium and carboxylate groups. This combination provides distinct reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
57874-19-8 |
|---|---|
Formule moléculaire |
C12H28AlBr2N2O5S2 |
Poids moléculaire |
531.3 g/mol |
InChI |
InChI=1S/2C6H13NO2S.Al.2BrH.H2O/c2*1-10(2)4-3-5(7)6(8)9;;;;/h2*5H,3-4,7H2,1-2H3;;2*1H;1H2/q;;+2;;;/p-2 |
Clé InChI |
CQWGHDAZUAOXIZ-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CCC(C(=O)O[Al]OC(=O)C(CC[S+](C)C)N)N.O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



